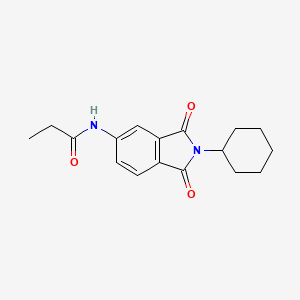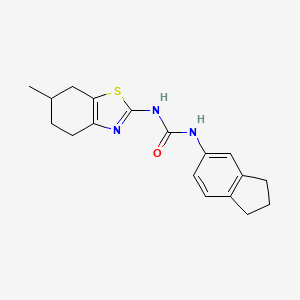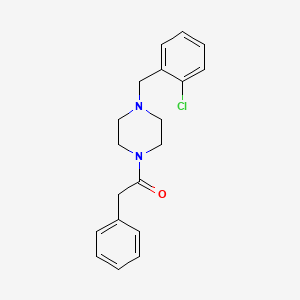
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML218, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the piperazinecarboxamide class of drugs and has been found to have a wide range of biological activities.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to modulate the activity of various ion channels, including the voltage-gated potassium channel (Kv1.3) and the transient receptor potential vanilloid 1 (TRPV1) channel. It has also been shown to modulate the activity of G protein-coupled receptors, including the dopamine D2 receptor and the adenosine A3 receptor. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to inhibit the activity of various kinase enzymes, including the cyclin-dependent kinase 5 (CDK5) and the glycogen synthase kinase 3β (GSK3β). The modulation of these targets by N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide leads to various biological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide have been extensively studied in various disease models. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce pain sensation by modulating the activity of TRPV1 channels. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to have neuroprotective effects by inhibiting the activity of CDK5 and GSK3β, which are implicated in various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its targets, its reproducible synthesis method, and its availability from commercial sources. However, N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Future Directions
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several potential future directions for its therapeutic applications. It has been found to have potential applications in the treatment of cancer, epilepsy, pain, and neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms of action of N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide also has potential applications as a research tool for the study of ion channels, G protein-coupled receptors, and kinase enzymes. Future studies are needed to explore the full potential of N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide as a research tool and therapeutic agent.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. It has been found to have a wide range of biological activities, including the modulation of ion channels, G protein-coupled receptors, and kinase enzymes. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and pain.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-2-3-16(19)12-17(14)21-18(24)23-10-8-22(9-11-23)13-15-4-6-20-7-5-15/h2-7,12H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLMJKPHRLXINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-ethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B4772934.png)

![2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4772948.png)
![2-cyano-3-[1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4772961.png)
![2-(4-bromo-2-chlorophenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4772969.png)

![diethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4772980.png)
![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772995.png)
![2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)
![2-({3-[(2-thienylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4773011.png)
![2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4773016.png)